

A Technical Guide to Chloranil: Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **chloranil**, a versatile chemical compound with significant applications in organic synthesis and materials science. This document outlines its fundamental chemical identity, physical and chemical properties, established synthesis protocols, and analytical methodologies.

Chemical Identity

- IUPAC Name: 2,3,5,6-Tetrachlorocyclohexa-2,5-diene-1,4-dione[1][2][3]
- Molecular Formula: C₆Cl₄O₂[1][2][3][4]
- Common Synonyms: Tetrachloro-1,4-benzoquinone, p-Chloranil, Spergon[1][3][4][5]
- CAS Number: 118-75-2[1]

Physicochemical Data

The following table summarizes key quantitative data for **chloranil**.



Property	Value	References
Molar Mass	245.86 g⋅mol ⁻¹	[1]
Appearance	Yellow solid	[1]
Melting Point	295 to 296 °C (563 to 565 °F; 568 to 569 K)	[1]
Magnetic Susceptibility (χ)	-112.6·10 ⁻⁶ cm ³ /mol	[1]
Solubility	Insoluble in water; sparingly soluble in chloroform, carbon disulfide, carbon tetrachloride; soluble in ether.	[3]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **chloranil** are presented below.

Synthesis of Chloranil

Several methods for the synthesis of **chloranil** have been reported. Below are protocols for two common approaches.

3.1.1. Synthesis from Phenol

This is a two-step industrial process involving the chlorination of phenol followed by hydrolysis.

- Step 1: Chlorination of Phenol
 - Reaction: C₆H₅OH + 6 Cl₂ → C₆Cl₆O + 6 HCl
 - Procedure: Phenol is chlorinated to produce hexachlorocyclohexa-2,5-dien-1-one, also known as "hexachlorophenol".[1]
- Step 2: Hydrolysis
 - Reaction: C₆Cl₆O + H₂O → C₆Cl₄O₂ + 2 HCl



 Procedure: The dichloromethylene group in the intermediate is hydrolyzed to yield chloranil.[1]

3.1.2. Synthesis from Hydroquinone

This process involves the chlorination of hydroquinone to form tetrachlorohydroquinone, which is then oxidized.

Procedure: One mole of hydroquinone is chlorinated with 4 to 8 moles of chlorine gas in approximately 15 to 37% by weight hydrochloric acid. The reaction temperature is maintained between about 10 °C and the boiling point of the mixture to form tetrachlorohydroquinone. The resulting tetrachlorohydroquinone is then oxidized by passing a mixture of gaseous elemental chlorine and air or oxygen through the reaction mixture at temperatures ranging from about 80 °C to the boiling point.[6]

Analytical Methods

Chloranil can be identified and quantified using several analytical techniques.

3.2.1. Spectrophotometric Determination

This method is based on the formation of a colored charge-transfer complex.

- Principle: **Chloranil**, a π -acceptor, reacts with a π -donor (e.g., resorcinol, amines, phenols) to form a highly colored complex. The intensity of the color, which is proportional to the concentration of **chloranil**, is measured using a spectrophotometer.[7][8]
- Procedure (with Resorcinol):
 - A solution of **chloranil** is reacted with a solution of resorcinol in an aqueous medium.
 - The resulting colored complex absorbs maximally at a wavelength of 495 nm.
 - Beer's law is obeyed in the concentration range of 2-24 μg/mL.[7]
- 3.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC provides a robust method for the separation and analysis of **chloranil**.

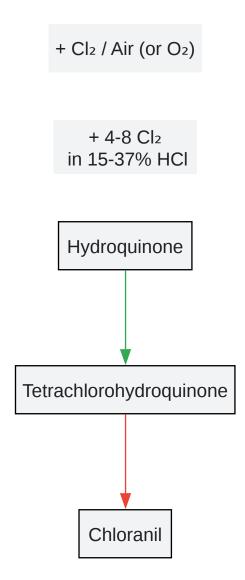


- Principle: **Chloranil** can be separated from related compounds, such as its reduction product tetrachlorohydroquinone, using reverse-phase chromatography.[9]
- Procedure:
 - A Newcrom B stationary phase column can be used.
 - An isocratic mobile phase consisting of water and acetonitrile with a phosphoric acid buffer is employed.
 - Detection is performed using a UV detector.[9]

Diagrams

The following diagrams illustrate a key synthesis pathway and an analytical workflow for **chloranil**.

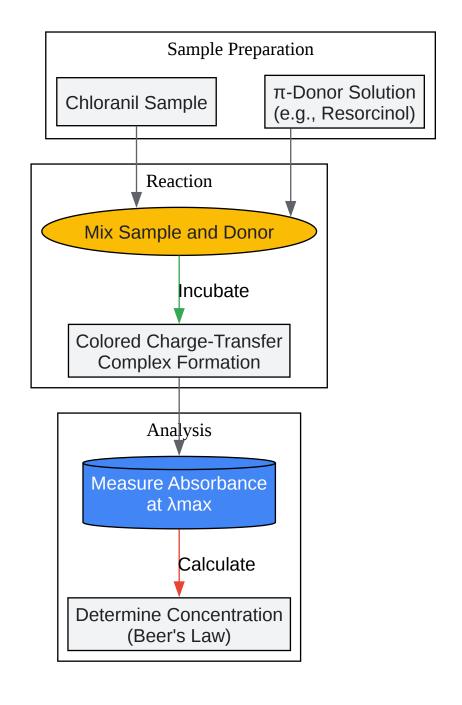




Click to download full resolution via product page

Caption: Synthesis of **Chloranil** from Hydroquinone.





Click to download full resolution via product page

Caption: Spectrophotometric Analysis Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. Chloranil Wikipedia [en.wikipedia.org]
- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 3. Chloranil | C6Cl4O2 | CID 8371 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Chloranil 118-75-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. DE3924177A1 PROCESS FOR THE PREPARATION OF CHLORANIL Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 9. HPLC Separation of Chloranil and Tetrachlorohydroquinone on Newcrom B Column | SIELC Technologies [sielc.com]
- To cite this document: BenchChem. [A Technical Guide to Chloranil: Properties, Synthesis, and Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b122849#chloranil-iupac-name-and-molecularformula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com